molecular formula C8H11NS B098765 2-Isothiocyanatobicyclo[2.2.1]heptane CAS No. 18530-33-1

2-Isothiocyanatobicyclo[2.2.1]heptane

Cat. No. B098765
CAS RN: 18530-33-1
M. Wt: 153.25 g/mol
InChI Key: RBGDFYZLQKZUCO-UHFFFAOYSA-N
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Description

2-Isothiocyanatobicyclo[2.2.1]heptane is a chemical compound with the molecular formula C8H11NS . It has a molecular weight of 153.25 . The IUPAC name for this compound is 2-isothiocyanatobicyclo[2.2.1]heptane . The compound has a melting point range of 27-30°C .


Molecular Structure Analysis

The InChI code for 2-Isothiocyanatobicyclo[2.2.1]heptane is 1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Isothiocyanatobicyclo[2.2.1]heptane has a molecular weight of 153.25 . It has a melting point range of 27-30°C .

Scientific Research Applications

Oxidation and Stability Studies

  • The oxidation of 2-thiabicyclo[2.2.1]heptane, a related compound, has been explored. The oxidation process yields sulfoxides with varying stabilities, providing insights into the thermodynamic properties of similar bicyclic structures (Johnson et al., 1969).

Synthesis and Structural Analysis

  • A study focused on the synthesis of a methionine analogue related to 2-Isothiocyanatobicyclo[2.2.1]heptane, exploring the crystal and molecular structure. This research highlights the potential for designing novel compounds based on bicyclic scaffolds (Glass et al., 1990).

Isomerization Mechanisms

  • Research into the isomerization of cyclopropyl ethers to allyl ethers, utilizing catalysts like zinc iodide, provides valuable insights into the stereochemical behaviors of bicyclic compounds, which could be relevant for compounds like 2-Isothiocyanatobicyclo[2.2.1]heptane (Sugimura et al., 1996).

Enzyme-Catalyzed Transformations

  • Studies on enzyme-catalyzed hydrolyses of diacetates related to bicyclic structures can shed light on the enzymatic interaction with 2-Isothiocyanatobicyclo[2.2.1]heptane and similar compounds (Naemura et al., 1990).

properties

IUPAC Name

2-isothiocyanatobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGDFYZLQKZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939955
Record name 2-Isothiocyanatobicyclo[2.2.1]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatobicyclo[2.2.1]heptane

CAS RN

14370-23-1, 18530-33-1
Record name Bicyclo[2.2.1]hept-2-yl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14370-23-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name exo-Bicyclo(2.2.1)hept-2-yl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isothiocyanatobicyclo[2.2.1]heptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-bicyclo[2.2.1]hept-2-yl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bicyclo[2.2.1]heptane, 2-isothiocyanato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isothiocyanatobicyclo[2.2.1]heptane
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Citations

For This Compound
1
Citations
VО Graur, I Graur, A Gulea, C Lozan-Tîrşu… - … Moldaviae (Seria Ştiinţe …, 2023 - ibn.idsi.md
The paper presents the synthesis of the new 2-acetylpyridine N 4-(bicyclo [2.2. 1] hept-2-yl) thiosemicarbazone (HL) and its three copper (II) coordination compounds:[Cu (L) X](X= NO 3-…
Number of citations: 0 ibn.idsi.md

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